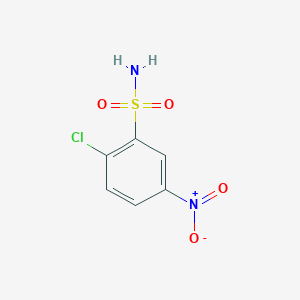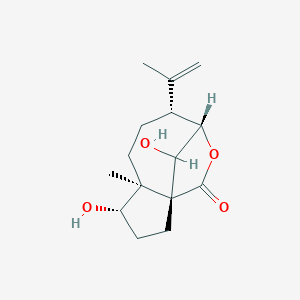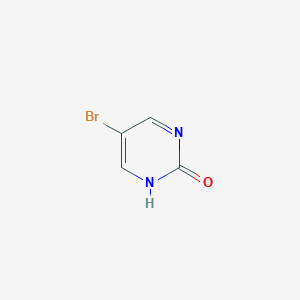
Cyclohexyl-dimethyl-propan-2-ylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl-dimethyl-propan-2-ylstannane (CDPS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a stannane (organotin compound) that has been found to have potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have potential applications in various fields of scientific research. In the field of medicine, Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have anti-tumor properties. Studies have shown that Cyclohexyl-dimethyl-propan-2-ylstannane inhibits the growth of cancer cells by inducing apoptosis (programmed cell death). Cyclohexyl-dimethyl-propan-2-ylstannane has also been found to have anti-inflammatory properties and can be used to treat diseases such as rheumatoid arthritis.
In the field of agriculture, Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have potential as a pesticide. Studies have shown that Cyclohexyl-dimethyl-propan-2-ylstannane is effective in controlling pests such as aphids and spider mites. Cyclohexyl-dimethyl-propan-2-ylstannane has also been found to have potential as a growth regulator for crops.
In the field of materials science, Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have potential as a precursor for the synthesis of tin oxide nanoparticles. Tin oxide nanoparticles have potential applications in various fields, including electronics, energy storage, and catalysis.
Mécanisme D'action
The mechanism of action of Cyclohexyl-dimethyl-propan-2-ylstannane is not fully understood. However, studies have shown that Cyclohexyl-dimethyl-propan-2-ylstannane inhibits the activity of enzymes involved in cell proliferation and inflammation. Cyclohexyl-dimethyl-propan-2-ylstannane has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Cyclohexyl-dimethyl-propan-2-ylstannane has been found to have low toxicity and is relatively safe for use in laboratory experiments. However, studies have shown that Cyclohexyl-dimethyl-propan-2-ylstannane can cause damage to the liver and kidneys at high doses. Cyclohexyl-dimethyl-propan-2-ylstannane has also been found to have potential endocrine-disrupting effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexyl-dimethyl-propan-2-ylstannane has several advantages for use in laboratory experiments. It is easy to synthesize and has low toxicity. Cyclohexyl-dimethyl-propan-2-ylstannane is also stable under normal laboratory conditions. However, Cyclohexyl-dimethyl-propan-2-ylstannane has limitations in terms of its solubility in water and organic solvents.
Orientations Futures
There are several future directions for research on Cyclohexyl-dimethyl-propan-2-ylstannane. One direction is to investigate the potential of Cyclohexyl-dimethyl-propan-2-ylstannane as a treatment for other diseases such as diabetes and cardiovascular diseases. Another direction is to investigate the potential of Cyclohexyl-dimethyl-propan-2-ylstannane as a growth regulator for crops. Further research is also needed to fully understand the mechanism of action of Cyclohexyl-dimethyl-propan-2-ylstannane and its potential endocrine-disrupting effects.
Méthodes De Synthèse
Cyclohexyl-dimethyl-propan-2-ylstannane can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclohexylmagnesium bromide with dimethylpropan-2-yltin chloride in anhydrous ether. The reaction produces Cyclohexyl-dimethyl-propan-2-ylstannane as a white solid with a yield of around 70%.
Propriétés
Numéro CAS |
19814-13-2 |
|---|---|
Nom du produit |
Cyclohexyl-dimethyl-propan-2-ylstannane |
Formule moléculaire |
C11H24Sn |
Poids moléculaire |
275.02 g/mol |
Nom IUPAC |
cyclohexyl-dimethyl-propan-2-ylstannane |
InChI |
InChI=1S/C6H11.C3H7.2CH3.Sn/c1-2-4-6-5-3-1;1-3-2;;;/h1H,2-6H2;3H,1-2H3;2*1H3; |
Clé InChI |
DCZIPPPFHINPGF-UHFFFAOYSA-N |
SMILES |
CC(C)[Sn](C)(C)C1CCCCC1 |
SMILES canonique |
CC(C)[Sn](C)(C)C1CCCCC1 |
Synonymes |
Cyclohexylisopropyldimethylstannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
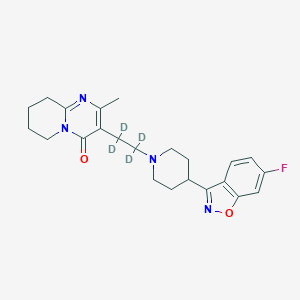
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)

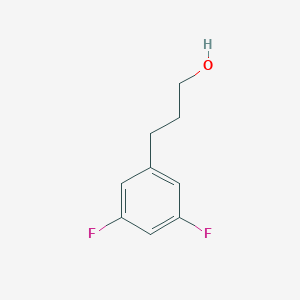
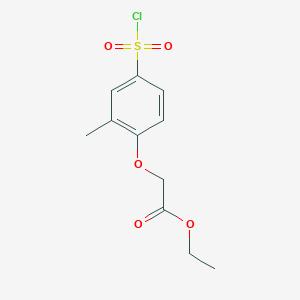
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)

